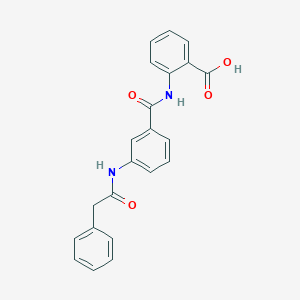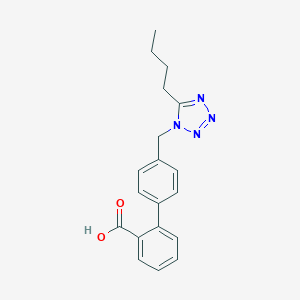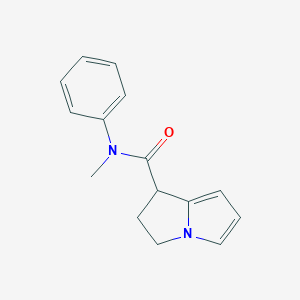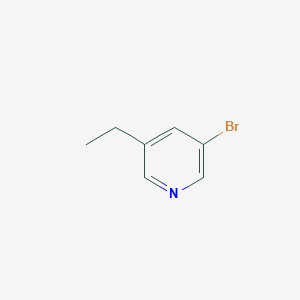
3-ブロモ-5-エチルピリジン
概要
説明
3-Bromo-5-ethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the third position and an ethyl group at the fifth position on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
科学的研究の応用
3-Bromo-5-ethylpyridine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Pharmacokinetics
. These properties suggest that the compound may have good bioavailability.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-ethylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s binding to its target and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethylpyridine typically involves the bromination of 5-ethylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in carbon tetrachloride (CCl4) with N-bromosuccinimide and a radical initiator like azobisisobutyronitrile (AIBN) to achieve a higher yield .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-5-ethylpyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Bromo-5-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Bromo-5-ethylpyridine-2-carboxylic acid or 3-Bromo-5-ethylpyridine-2-aldehyde.
Reduction: 3-Bromo-5-ethylpiperidine.
類似化合物との比較
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-2-ethylpyridine: Bromine atom at the third position and ethyl group at the second position.
3-Bromo-4-ethylpyridine: Bromine atom at the third position and ethyl group at the fourth position.
Uniqueness
3-Bromo-5-ethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the bromine atom and the ethyl group on the pyridine ring provides distinct chemical properties that are valuable in various synthetic and research applications .
特性
IUPAC Name |
3-bromo-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDPNRTCRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349065 | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142337-95-9 | |
| Record name | 3-Bromo-5-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142337-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

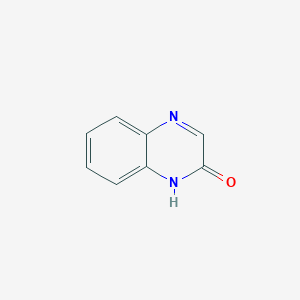

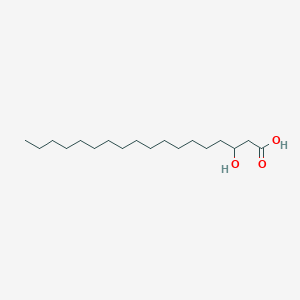


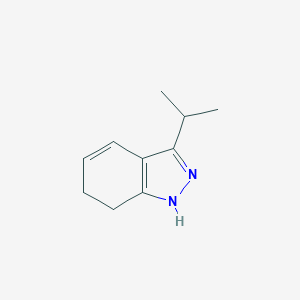
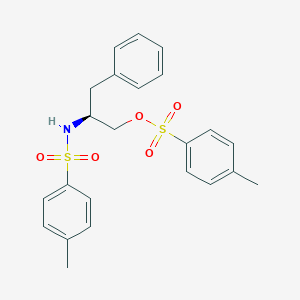

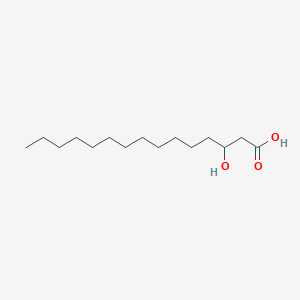
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

